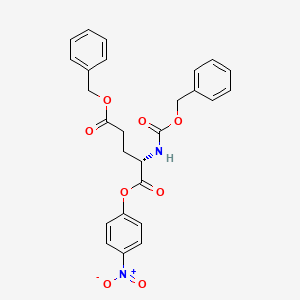

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Description

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic glutamic acid derivative featuring a stereospecific (2S) configuration. Its structure comprises:

- Pentanedioate backbone: A five-carbon dicarboxylate core, typical of glutamic acid derivatives.

- Protective groups: Phenylmethoxycarbonyl (Z) group: Aromatic carbamate protection at the amino group, providing acid stability and requiring hydrogenolysis (e.g., H₂/Pd) for deprotection. Ester groups:

- 5-O-Benzyl ester: Protects the γ-carboxylic acid, removable via hydrogenation.

- 1-O-(4-nitrophenyl) ester: An activated ester at the α-position, enhancing reactivity toward nucleophilic substitution (e.g., in peptide coupling).

This compound is primarily utilized in peptide synthesis as an intermediate, leveraging its activated 4-nitrophenyl ester for efficient amide bond formation while maintaining orthogonal protection for the γ-carboxyl group .

Properties

IUPAC Name |

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARQXTFBGGEDHC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a complex organic compound that belongs to the class of amino acid derivatives. Its structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound features:

- A benzyl group that may enhance lipophilicity.

- A nitrophenyl moiety that can contribute to electron-withdrawing properties, potentially influencing reactivity and interaction with biological targets.

- A pentanedioate backbone that may facilitate interactions with enzymes or receptors.

Biological Activity

1. Antimicrobial Activity

Similar compounds with aromatic and nitro groups have demonstrated antimicrobial properties. The presence of the nitrophenyl group is often associated with increased antibacterial activity due to its ability to interfere with bacterial cell wall synthesis.

2. Anti-inflammatory Effects

Compounds containing amino acid derivatives have been studied for their anti-inflammatory properties. The structural features of this compound may allow it to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

3. Enzyme Inhibition

The pentanedioate structure could serve as a substrate or inhibitor for various enzymes, including proteases and kinases. This activity is crucial for drug design, especially in targeting specific pathways in cancer or metabolic diseases.

Case Studies

- Study on Amino Acid Derivatives : Research has shown that amino acid derivatives exhibit diverse biological activities, including cytotoxicity against cancer cell lines and modulation of immune responses. The incorporation of nitro groups has been linked to enhanced potency in certain cases.

- Antibacterial Screening : A study evaluating the antibacterial properties of similar compounds found that modifications at the benzyl position significantly affected efficacy against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Protecting Groups

a) 5-O-Benzyl 1-O-(4-Nitrophenyl) (2S)-2-[(tert-Butoxycarbonyl)Amino]Pentanedioate

- Key differences: Protecting group: tert-Butoxycarbonyl (Boc) replaces phenylmethoxycarbonyl (Z). Deprotection: Boc is acid-labile (cleaved by TFA or HCl), whereas Z requires hydrogenolysis. Applications: Preferred in solid-phase peptide synthesis (SPPS) due to compatibility with acid-sensitive resins .

| Property | Target Compound (Z) | Boc Analog |

|---|---|---|

| Amino Protection | Phenylmethoxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |

| Deprotection Conditions | H₂/Pd, Hydrogenolysis | TFA/HCl (Acidic Conditions) |

| Solubility | Moderate (Lipophilic Z group) | Higher (Bulkier Boc group) |

| Stability | Acid-stable | Acid-labile |

b) 1-O-[(2S,3R,4S,5S,6R)-Glycosyl] 4-O-Triphenylplumbyl Butanedioate

- Key differences: Backbone: Butanedioate (succinate) vs. pentanedioate (glutamate). Ester group: Triphenylplumbyl replaces 4-nitrophenyl, introducing organometallic reactivity. Applications: Specialized in catalysis or materials science due to lead-based ester .

Functional Group Comparison: Ester Reactivity

The 4-nitrophenyl ester in the target compound is highly electrophilic, enabling rapid aminolysis (e.g., coupling with amines). In contrast:

- Benzyl esters : Stable under basic/neutral conditions but inert in coupling reactions.

- Triphenylplumbyl esters : Exhibit unique reactivity in cross-coupling reactions but require heavy metal handling .

| Ester Type | Reactivity Profile | Common Use Cases |

|---|---|---|

| 4-Nitrophenyl | High (Activated ester) | Peptide coupling, intermediates |

| Benzyl | Low (Protective role) | Carboxylic acid protection |

| Triphenylplumbyl | Moderate (Organometallic) | Catalysis, niche synthesis |

Backbone and Stereochemical Variants

- Pentanedioate vs. Butanedioate : Glutamate (C5) derivatives like the target compound offer extended spacing between functional groups compared to succinate (C4) analogs, influencing substrate binding in enzymatic reactions.

- Stereochemistry : The (2S) configuration aligns with natural L-glutamate, critical for biological activity in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.